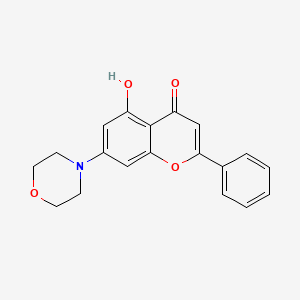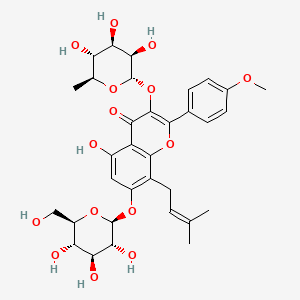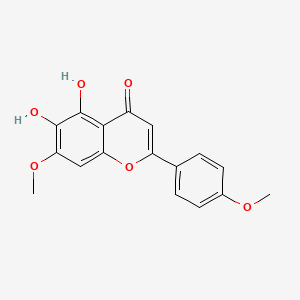
Ladaneína
Descripción general
Descripción
Ladanein is a naturally occurring flavone, specifically a 5,6,7-trihydroxylated flavone, extracted from the dried leaves of Marrubium peregrinum L. This compound has garnered significant attention due to its potent antiviral properties, particularly against enveloped viruses such as hepatitis C virus (HCV) and human immunodeficiency virus (HIV) .
Aplicaciones Científicas De Investigación
Ladanein has a wide range of scientific research applications:
Chemistry: Ladanein is used as a lead compound in the synthesis of analogues with improved antiviral properties.
Biology: It is studied for its role in inhibiting viral entry and replication in host cells.
Medicine: Ladanein’s antiviral properties make it a potential candidate for developing new antiviral drugs.
Mecanismo De Acción
Ladanein exerts its antiviral effects primarily through the coordination of iron (III) ions, which is critical for its bioactivation. This coordination inhibits the entry of viruses into host cells by interfering with viral envelope proteins. The molecular targets and pathways involved include the inhibition of viral entry and replication processes .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Ladanein interacts with various biomolecules in biochemical reactions. It has been shown to have potent antiviral activities, particularly against enveloped viruses such as the Hepatitis C Virus (HCV) . The key parameters that favor the bioactivation of Ladanein and consequent host cell entry inhibition are Fe(III) coordination and pH .
Cellular Effects
Ladanein exerts significant effects on various types of cells and cellular processes. It has been shown to inhibit the entry of enveloped viruses into host cells
Molecular Mechanism
The molecular mechanism of Ladanein’s action involves its interaction with Fe(III), which is critical for the bioactivation steps triggering host cell entry inhibition
Métodos De Preparación
Ladanein can be synthesized through a practical and economical high-yielding six-step sequence. The synthesis starts from 2,6-dimethoxyquinone and involves steps such as reductive acetylation, Fries rearrangement, and Baker-Venkataraman rearrangement. This method has been optimized to achieve a 51% overall yield without the use of chromatographic columns
Análisis De Reacciones Químicas
Ladanein undergoes various chemical reactions, including:
Oxidation: Ladanein can be oxidized to form quinones.
Reduction: Reduction reactions can convert ladanein into its corresponding dihydro derivatives.
Substitution: Methoxy groups in ladanein can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparación Con Compuestos Similares
Ladanein is similar to other flavones such as baicalein, oroxylin A, scutellarein, and nornepetin. These compounds share the 5,6,7-trihydroxylated substitution pattern on cycle A and exhibit potent antiviral activities. ladanein is unique due to its specific substitution pattern and its ability to form stable complexes with metal ions, enhancing its antiviral efficacy .
Propiedades
IUPAC Name |
5,6-dihydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-21-10-5-3-9(4-6-10)12-7-11(18)15-13(23-12)8-14(22-2)16(19)17(15)20/h3-8,19-20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQJTIHOVGMQIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00144175 | |
| Record name | 4H-1-Benzopyran-4-one, 5,6-dihydroxy-7-methoxy-2-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00144175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10176-71-3 | |
| Record name | 4H-1-Benzopyran-4-one, 5,6-dihydroxy-7-methoxy-2-(4-methoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010176713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1-Benzopyran-4-one, 5,6-dihydroxy-7-methoxy-2-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00144175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary antiviral mechanism of action of Ladanein?
A1: Ladanein exhibits potent antiviral activity primarily by inhibiting the entry of enveloped viruses into host cells. [, ] This inhibition targets a post-attachment step, meaning it acts after the virus has bound to the host cell surface but before it gains entry. []
Q2: Against which viruses has Ladanein demonstrated activity?
A2: Research indicates Ladanein displays a broad spectrum of antiviral activity against enveloped viruses. This includes, but is not limited to, Hepatitis C Virus (HCV), Human Immunodeficiency Virus (HIV), and Vesicular Stomatitis Virus (VSV). [, ] Notably, it shows efficacy against all major HCV genotypes, including a variant resistant to a known entry inhibitor targeting the scavenger receptor class B type I. []
Q3: What role does Iron (Fe(III)) play in the antiviral activity of Ladanein?
A3: Iron (Fe(III)) coordination appears crucial for the bioactivation of Ladanein, a step believed to be essential for its antiviral effect. [] The pH of the environment also significantly impacts this process. [, ] Studies suggest that both Fe(III) complexation and specific pH conditions are necessary for Ladanein to effectively inhibit viral entry into host cells. []
Q4: What is Ladanein, and what is its molecular formula and weight?
A4: Ladanein, also known as 5,6-dihydroxy-7,4'-dimethoxyflavone, is a naturally occurring flavone found in various plants, including Marrubium vulgare (Horehound). [, ] Its molecular formula is C17H14O6, and its molecular weight is 314.28 g/mol.
Q5: How is the structure of Ladanein typically elucidated?
A5: The structure of Ladanein is commonly determined using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). [, , ] Ultraviolet-visible (UV-Vis) spectroscopy may also be employed to provide further structural insights. [, ]
Q6: What is the impact of structural modifications on Ladanein's activity?
A6: Studies investigating structure-activity relationships have revealed that the presence of electron-withdrawing groups, particularly in the para position of the B cycle, significantly enhances Ladanein's antiviral activity against HCV. [] This suggests that modifications to the flavone core structure can modulate its potency and potentially its selectivity against different viruses.
Q7: What is known about the stability of Ladanein?
A7: While detailed stability data for Ladanein under various conditions requires further investigation, preliminary research highlights the potential for degradation. [] To improve stability and potentially enhance its bioavailability, developing specific formulation strategies is crucial. [, ]
Q8: Are there any ongoing efforts to enhance Ladanein's delivery and target specific tissues?
A8: While research on targeted drug delivery strategies for Ladanein is limited, exploring options like nanoformulations or prodrug approaches could potentially enhance its therapeutic efficacy and minimize off-target effects. []
Q9: What is known about the pharmacokinetics (PK) of Ladanein?
A9: Research on the absorption, distribution, metabolism, and excretion (ADME) of Ladanein is currently limited. [] Understanding these pharmacokinetic parameters is crucial for determining appropriate dosage regimens and predicting its efficacy in vivo.
Q10: What about the safety profile and potential toxicity of Ladanein?
A10: While Ladanein is a natural product, comprehensive toxicity studies are essential to establish its safety profile for therapeutic use. [] Investigating potential adverse effects, particularly with long-term administration, remains a priority.
Q11: What in vitro models have been used to study Ladanein's antiviral activity?
A11: Researchers have employed various in vitro models, including HCV replicons, infectious HCV assays, and cell-based assays using hepatoma cell lines and primary human hepatocytes, to investigate the antiviral effects of Ladanein. [] These models provide valuable insights into its mechanism of action and potency against HCV.
Q12: Are there any reported in vivo studies using Ladanein?
A12: Studies have demonstrated the oral bioavailability of Ladanein in mice. [] Further in vivo studies using appropriate animal models are necessary to validate its efficacy, determine optimal dosages, and assess its safety profile. []
Q13: What are potential future directions for research on Ladanein?
A13: Future research should focus on:
Q14: What are the potential applications of Ladanein beyond antiviral therapy?
A14: Beyond its antiviral activity, Ladanein has demonstrated potential in other areas:
- Antioxidant: It exhibits potent antioxidant activity, suggesting potential applications in preventing oxidative stress-related diseases. [, ]
- Anti-inflammatory: Some studies indicate Ladanein possesses anti-inflammatory properties, which could be beneficial in managing inflammatory conditions. [, ]
- Anticancer: Preliminary research suggests Ladanein might have antitumor activity, warranting further investigation into its potential as an anticancer agent. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



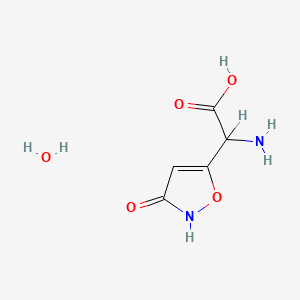
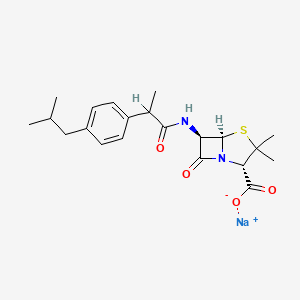
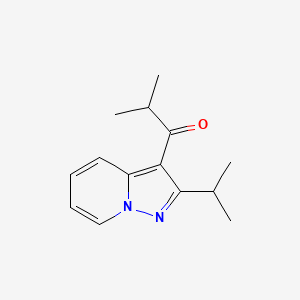
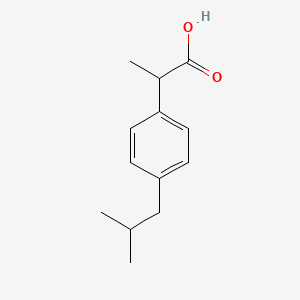
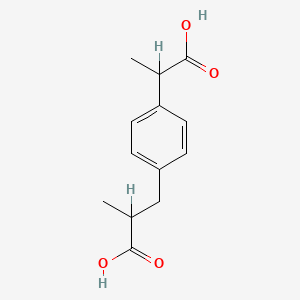
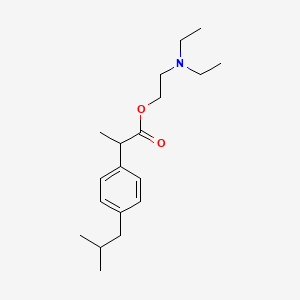



![2-[(2H-Benzotriazol-5-ylamino)methyl]-4,6-dichlorophenol](/img/structure/B1674250.png)
